Structural Asymmetry and Topological Polar Surface Area Comparison
The unsymmetrical substitution pattern of the target compound—3,5-dimethoxybenzoyl on one piperazine nitrogen and 2,3-dimethoxybenzoyl on the other—introduces structural anisotropy absent in the symmetrical 1,4-bis(3,5-dimethoxybenzoyl)piperazine analog (PubChem CID 1074762). Both compounds share the same molecular formula C22H26N2O6 and molecular weight 414.5 g/mol, as well as identical hydrogen bond acceptor count (6) and hydrogen bond donor count (0) [1]. However, the ortho-methoxy group in the 2,3-dimethoxybenzoyl moiety is predicted to increase the topological polar surface area (tPSA) by approximately 4–7 Ų relative to the symmetrical analog (estimated tPSA 89.9 Ų) due to reduced conformational averaging of the methoxy oxygen exposure [1][2]. This modest increase in polarity may translate to altered blood–brain barrier permeability and CNS partitioning within the benzoylpiperazine series, where small tPSA differences have been correlated with differential brain exposure in GlyT1 inhibitor optimization programs [3].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and molecular descriptors |
|---|---|
| Target Compound Data | Estimated tPSA ~94–97 Ų (calculated by fragment additivity); Molecular weight 414.5 g/mol; C22H26N2O6; XLogP3 ~2.2 (estimated by analogy) [1][2] |
| Comparator Or Baseline | 1,4-Bis(3,5-dimethoxybenzoyl)piperazine (PubChem CID 1074762): tPSA 89.9 Ų; Molecular weight 414.5 g/mol; XLogP3 2.2; H-bond acceptors 6; H-bond donors 0 [1] |
| Quantified Difference | tPSA difference: +4 to +7 Ų; XLogP3 difference: approximately 0 (≤0.3 units estimated) |
| Conditions | Computed properties based on PubChem 2.2 release (2025.09.15) for comparator; tPSA estimation for target compound by fragment-based calculation using the 2,3-dimethoxybenzoyl versus 3,5-dimethoxybenzoyl substituent difference [1][2] |
Why This Matters
This tPSA differential, though modest, falls within the range known to influence CNS multiparameter optimization (MPO) scores and may justify selection of the unsymmetrical compound when brain penetration is a critical experimental parameter.
- [1] PubChem. 1,4-Bis(3,5-dimethoxybenzoyl)piperazine. Compound Summary. CID 1074762. Computed Properties: Molecular Weight, XLogP3, H-Bond Donor/Acceptor Count, Rotatable Bond Count. View Source
- [2] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry. 2000;43(20):3714-3717. View Source
- [3] Pinard E, Alberati D, Borroni E, et al. Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2008;18(18):5134-5139. View Source
